Glucomannan polysaccharide from Konjac

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

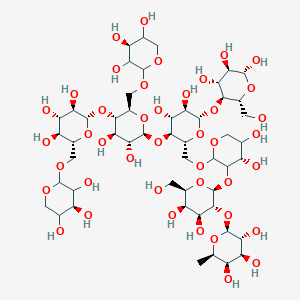

Glucomannan (GM) is a water-soluble polysaccharide that is primarily extracted from the tubers of the Konjac plant. It is composed of mannose and glucose units linked by β-1,4-glycosidic bonds. Konjac Glucomannan (KGM) is known for its high molecular weight, excellent biocompatibility, biodegradability, and its role as a dietary fiber in various applications. The unique properties of KGM, such as its ability to form gels, its viscosity, and its dietary benefits, have led to its use in the food industry, pharmaceuticals, and other technical fields (Sharma & Wadhwa, 2022).

Synthesis Analysis

The synthesis of KGM involves the extraction and purification processes from Konjac tubers. These processes are crucial for obtaining KGM with specific desired properties, such as molecular weight and purity. Advanced techniques, including enzymatic hydrolysis and chemical modifications, have been explored to modify KGM for various applications, enhancing its functional properties and expanding its application range (Li et al., 2013).

Molecular Structure Analysis

The molecular structure of KGM is characterized by a linear chain of mannose and glucose units. This structure is responsible for its unique physical and chemical properties. The presence of acetyl groups along the KGM chain plays a critical role in its solubility and gelation behavior. Structural analyses have shown that KGM can form helical structures, which are essential for its gel-forming capabilities (Sun et al., 2023).

Chemical Reactions and Properties

KGM undergoes various chemical reactions, including acetylation, deacetylation, and crosslinking, which significantly alter its properties. These chemical modifications can enhance KGM's water solubility, gelation capabilities, and interaction with other molecules. For instance, crosslinking KGM with other polymers or compounds can result in hydrogels with improved mechanical and swelling properties, suitable for biomedical applications (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of KGM, such as its viscosity, gelation behavior, and solubility, are influenced by its molecular weight, concentration, and environmental conditions. KGM forms thermally reversible gels, which are sensitive to ions and pH. These properties make KGM an excellent thickener, stabilizer, and gelling agent in food and pharmaceutical formulations (Alvarez-Manceñido et al., 2006).

Chemical Properties Analysis

KGM's chemical properties are defined by its polysaccharide nature, including its reactivity towards chemical modifications and its interactions with other molecules. The functional groups in KGM, such as hydroxyl and acetyl groups, enable its participation in various chemical reactions. These reactions can be utilized to modify KGM's chemical structure and, consequently, its physical and biochemical properties for specific applications (Han et al., 2012).

Scientific Research Applications

Biotechnological and Pharmaceutical Applications

Konjac glucomannan (KGM) is highlighted for its excellent biocompatibility and biodegradability, finding applications in pharmaceuticals, biotechnology, and fine chemicals. Research emphasizes its derivatives' role in enhancing drug delivery systems, developing biodegradable films, and creating new biomaterials for medical use. The versatility of KGM in these domains is attributed to its unique physicochemical properties, enabling its modification for targeted functionalities (Zhang, Xie, & Gan, 2005).

Food and Non-Food Applications

The modification of KGM extends its applications to both food and non-food sectors. Innovations in chemical and physical modifications of KGM, such as substitution, grafting, and cross-linking, have broadened its use in creating biodegradable films, emulsions, and aerogels. These advancements not only improve the functional performance of KGM-based products but also emphasize their biocompatibility and non-toxicity, making them ideal for environmental and health-related applications (Zhu, 2018).

Anticancer Activity

Recent studies have begun exploring the anticancer properties of glucomannan, focusing on its mechanisms in tumor suppression. While traditionally known for its dietary benefits, glucomannan's role in cancer treatment represents a significant shift towards understanding its therapeutic potential in oncology (Li et al., 2019).

Environmental Applications

KGM has shown promise in environmental protection, particularly in water treatment. Its ability to act as an absorbent for pollutants highlights its potential in sustainable waste management practices. This application not only leverages KGM's biodegradability but also its effectiveness in addressing environmental concerns (Jian et al., 2017).

Medical and Health Benefits

The health-promoting effects of KGM, such as its anti-diabetic, anti-obesity, and prebiotic properties, have been thoroughly reviewed. These benefits are attributed to its high fiber content, which aids in metabolism regulation and chronic disease prevention. The applications of KGM and its derivatives in pharmaceuticals and tissue engineering further illustrate its significant impact on improving health outcomes (Devaraj, Reddy, & Xu, 2019).

Mechanism of Action

Target of Action

Glucomannan polysaccharide from Konjac (KGM) primarily targets the gastrointestinal tract . It is specifically degraded by colon β-mannanase , indicating its role in colon-targeted drug delivery systems (OCDDS) .

Mode of Action

KGM exhibits remarkable film-forming and gel-forming properties . The helical structure of KGM is maintained by the acetyl group, which plays a crucial role in preserving its structural integrity . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release .

Biochemical Pathways

The biosynthesis of KGM involves the pathway from sucrose to KGM . Key genes identified in this process include BsGPI, BsmanA, and BsCSLA . The functional differentiation of the cellulose synthase-like family A (CSLA) may be critical for the flow of glucomannan to KGM or the cell wall .

Pharmacokinetics

KGM exhibits a high degree of biocompatibility and biodegradability . It has low toxicity and high stability , making it a promising natural excipient for oral OCDDS . .

Result of Action

The administration of KGM has been found to increase the fecal output of total bile acids in rats . This suggests that KGM may have a significant impact on bile acid metabolism. Moreover, KGM enhances the antioxidant and antimicrobial activities of loaded active molecules .

Action Environment

The action of KGM can be influenced by environmental factors. For instance, the gel-forming properties of KGM can be affected by pH and temperature . Additionally, KGM’s stability can be enhanced by various degradation methods, including changes to its topological structure .

Safety and Hazards

Future Directions

Konjac glucomannan (KGM) is a natural polysaccharide extracted from konjac tubers that has a topological structure composed of glucose and mannose . KGM can be used as a gel carrier to load active molecules in food preservation . The three-dimensional gel network structure based on KGM provides good protection for the loaded active molecules and allows for sustained release, thus enhancing the antioxidant and antimicrobial activities of these molecules .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Glucomannan polysaccharide from Konjac involves the extraction of Konjac flour, followed by purification and isolation of Glucomannan polysaccharide.", "Starting Materials": [ "Konjac flour", "Water", "Ethanol", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Konjac flour is mixed with water to form a slurry.", "The slurry is then heated and stirred to extract Glucomannan polysaccharide.", "The extract is then filtered and purified using ethanol and acetone.", "Hydrochloric acid is added to the purified extract to remove impurities.", "Sodium hydroxide is added to neutralize the acid and adjust the pH.", "The resulting Glucomannan polysaccharide is then dried and powdered." ] } | |

CAS RN |

37220-17-0 |

Molecular Formula |

C12H22O11 |

Origin of Product |

United States |

Q & A

Q1: What is the impact of starch granules on the properties of glucomannan extracted from konjac corms, and how does the research address this issue?

A1: The presence of starch granules, especially in immature konjac corms, can negatively impact the gel strength of glucomannan extracted from these corms []. This is due to the high and homogeneous gelatinization temperature range of these starch granules. The research tackles this issue by incorporating a selective hydrolysis step using α- and β-amylases during the extraction process. These enzymes are specifically chosen for their lack of β-mannanase or β-glucanase activity, ensuring that the glucomannan itself is not degraded. This method allows for the extraction of pure glucomannan, capable of forming stronger gels when combined with K-carrageenan, compared to gels formed with locust bean gum-K-carrageenan at the same concentration [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.